2-Ethoxy-5-methoxybenzaldehyde safety data sheet (SDS) information
2-Ethoxy-5-methoxybenzaldehyde safety data sheet (SDS) information
The following technical guide details the safety, physicochemical properties, and handling protocols for 2-Ethoxy-5-methoxybenzaldehyde , a specialized intermediate used in organic synthesis and forensic chemical research.
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Chemical Identity & Executive Summary
2-Ethoxy-5-methoxybenzaldehyde is a disubstituted aromatic aldehyde characterized by an ethoxy group at the ortho position and a methoxy group at the meta position relative to the aldehyde functionality. It serves as a critical building block in the synthesis of complex phenethylamines and is structurally related to ethylvanillin.
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CAS Registry Number: 39206-04-7
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Synonyms: Benzaldehyde, 2-ethoxy-5-methoxy-; 6-Ethoxy-m-anisaldehyde
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Molecular Formula: C₁₀H₁₂O₃
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Molecular Weight: 180.20 g/mol
Operational Context: Unlike its liquid analogs (e.g., 2-methoxybenzaldehyde), this compound typically exists as a low-melting solid (MP: 47–48 °C). This physical state dictates specific handling protocols to prevent liquefaction and subsequent autoxidation during storage.
Physicochemical Properties
Accurate physicochemical data is essential for process design and purification. The following values are synthesized from experimental synthesis reports.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline) | Polymorphic needles; faintly yellow tint.[4][3] |
| Melting Point | 47 – 48 °C | Sharp melting range indicates high purity potential via recrystallization. |
| Boiling Point | ~285 °C (Est.) | Decomposes at high temperatures; vacuum distillation recommended if liquid. |
| Solubility | Organic Solvents | Soluble in acetone, ethanol, ethyl acetate, DCM. Insoluble in water. |
| Reactivity | Air Sensitive | Aldehyde group is prone to oxidation to 2-ethoxy-5-methoxybenzoic acid. |
| Flash Point | > 100 °C | Estimated based on structural analogs. |
Hazard Identification & Risk Assessment
While specific GHS data for this exact isomer is limited in public databases, its hazard profile is derived from Structural Activity Relationships (SAR) with analogous benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) and its synthesis precursors.
GHS Classification (Inferred)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Critical Process Hazards (Synthesis Precursors)
Researchers synthesizing this compound de novo must account for the high toxicity of the alkylating agents used.
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Diethyl Sulfate (Et₂SO₄): Often used to install the ethoxy group.
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Hazard:Carcinogen (Cat 1B) , Muta. 1B, Skin Corr. 1B.
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Control: Must be quenched completely (e.g., with aqueous ammonia or NaOH) before workup.
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Ethyl Iodide (EtI): Alternative alkylating agent.
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Hazard: Respiratory sensitizer, potential carcinogen.
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Synthesis & Manufacturing Workflow
The most robust synthetic route involves the O-ethylation of 2-hydroxy-5-methoxybenzaldehyde. This regioselective alkylation exploits the acidity of the phenolic hydroxyl group.
Reaction Protocol
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Reagents: 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Diethyl Sulfate (1.1 eq).
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Solvent: Acetone (Anhydrous).
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Conditions: Reflux for 3–4 hours.
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Workup: Filtration of inorganic salts, removal of solvent, and recrystallization from Ethanol/Water (1:1).[3]
Process Flow Diagram
The following diagram illustrates the synthesis logic and safety checkpoints.
Caption: Synthetic workflow for 2-Ethoxy-5-methoxybenzaldehyde highlighting the critical safety quench step for diethyl sulfate.
Handling, Storage, & Stability
To maintain the integrity of 2-ethoxy-5-methoxybenzaldehyde for analytical or pharmaceutical use, strict environmental controls are required.
Storage Conditions
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Temperature: Store refrigerated (2–8 °C) . While solid at room temperature, it is close to its melting point. Fluctuations can cause partial melting and resolidification, altering crystal form and trapping impurities.
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Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Aldehydes are susceptible to autoxidation to carboxylic acids (2-ethoxy-5-methoxybenzoic acid) upon prolonged air exposure.
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Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.
Handling Protocols
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95/P2) if handling large quantities of the solid to prevent inhalation of fines.
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Weighing: Weigh quickly to avoid moisture absorption or oxidation.
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Spill Cleanup:
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Solid: Sweep up carefully to avoid dust generation.
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Melt: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
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Applications in Research
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Forensic Standards: Used as a reference standard for the analysis of "Tweetios" (homologs of the 2C-x family of phenethylamines) in forensic toxicology.
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Medicinal Chemistry: Serves as a scaffold for developing ligands targeting 5-HT (serotonin) receptors. The 2-ethoxy substitution provides distinct steric and lipophilic properties compared to the more common 2-methoxy analogs.
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Fragrance Chemistry: Investigated for sweet/spicy olfactory profiles, similar to ethylvanillin derivatives.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention. |
| Skin Contact | Wash with copious soap and water. If irritation persists (Redness/Itching), consult a dermatologist. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |
| Fire | Use Carbon Dioxide (CO₂) , Dry Chemical, or Alcohol-resistant foam. Do NOT use a solid water stream (may scatter molten material). |
References
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PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde (Compound).[1][2][3][5][6] National Library of Medicine. Retrieved from [Link]
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Waumans, D., Bruneel, N., & Tytgat, J. (2004). Anise Oil as a Precursor for 2-Alkoxy-5-methoxybenzaldehydes. Microgram Journal, 2(1-4).[3][7] Retrieved from [Link]
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis precursors).
